(S)-Ethyl 2-amino-2-phenylacetate hydrochloride physical properties
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-Ethyl 2-amino-2-phenylacetate Hydrochloride
Authored by: A Senior Application Scientist
Foreword: In the landscape of pharmaceutical development and chiral synthesis, the precise characterization of starting materials and intermediates is paramount. (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, a key chiral building block, is no exception. Its physical properties are not merely data points; they are critical indicators of purity, identity, and suitability for downstream applications. This guide provides an in-depth analysis of these properties, grounded in established scientific principles and methodologies, to support researchers, scientists, and drug development professionals in their work.
Chemical Identity and Structure
(S)-Ethyl 2-amino-2-phenylacetate hydrochloride is the hydrochloride salt of the (S)-enantiomer of ethyl phenylglycinate. The presence of a chiral center at the alpha-carbon makes its stereochemical purity a critical attribute, which is primarily confirmed through its optical activity.
| Identifier | Value | Reference |
| IUPAC Name | ethyl (2S)-2-amino-2-phenylacetate;hydrochloride | [1] |
| Synonyms | L-Phenylglycine ethyl ester hydrochloride, H-Phg-OEt·HCl | |
| CAS Number | 59410-82-1 | |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| Chemical Structure | Image Source: PubChem CID 2781252[1] |
Physicochemical Properties
The macroscopic physical properties of a compound are a direct reflection of its microscopic structure and purity. For a chiral compound used in regulated industries, these properties form the first line of quality assessment.
Summary of Key Properties
| Property | Value | Significance |
| Appearance | White to off-white crystalline solid | Indicates gross purity and absence of colored impurities. |
| Melting Point | 202-204 °C | A sharp melting range is a primary indicator of purity. |
| Solubility | Soluble in water. | Crucial for reaction conditions and formulation development. |
| Specific Optical Rotation | Value not consistently reported in public literature. | The defining characteristic of the (S)-enantiomer. Confirms stereochemical identity and purity. |
Melting Point: A Criterion of Purity
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.
-
Observed Value: The melting point for the (S)-enantiomer is reported as 202-204 °C .
-
Comparative Data: It is crucial to distinguish this from its stereoisomers. The (R)-enantiomer has a reported melting point of 189-191 °C, while the racemic (DL) mixture melts at a significantly lower temperature of 119 °C.[2] This depression and broadening of the melting range in the racemic mixture is a classic example of the physical difference between enantiomers and their racemic compound.
Expertise in Practice: The significant difference in melting points between the pure enantiomers and the racemic mixture provides a powerful, albeit preliminary, tool for assessing enantiomeric purity. The presence of the (R)-enantiomer as an impurity in the (S)-enantiomer will depress the melting point and broaden its range. A sharp melting range close to the 202-204 °C mark is a strong indicator of high enantiomeric purity.
This protocol is aligned with the principles outlined in the United States Pharmacopeia (USP).
-
Sample Preparation: Ensure the sample is a fine, dry powder. Load the sample into a capillary tube to a packed height of 2.5-3.5 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Set a heating ramp rate of approximately 10 °C/minute to approach the expected melting point.
-
At a temperature approximately 20 °C below the expected melting point, reduce the ramp rate to 1-2 °C/minute. A slow ramp rate is critical for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
-
Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting range.
-
Caption: Workflow for Melting Point Determination.
Optical Rotation: The Definitive Stereochemical Signature
Optical rotation is the rotation of the plane of polarized light by a chiral substance.[3][4] For (S)-Ethyl 2-amino-2-phenylacetate hydrochloride, this is the most important physical property to confirm its absolute configuration. The specific rotation, [α], is a standardized measure.[3][5]
Trustworthiness: While a specific value for the specific rotation is not consistently available in public literature, it is a mandatory specification for any commercial or research-grade sample of this compound. The sign of the rotation is definitive: the (S)-enantiomer is levorotatory (–), while the (R)-enantiomer is dextrorotatory (+). The magnitude of the rotation is directly proportional to the enantiomeric excess of the sample.
This protocol follows the standards of USP General Chapter <781> Optical Rotation.[5]
-
System Suitability: Calibrate the polarimeter using a certified quartz plate or a suitable certified reference standard. The instrument should be capable of measuring to ±0.01°.
-
Sample Preparation: Accurately prepare a solution of the compound in a specified solvent (e.g., water or methanol) at a known concentration (c), typically expressed in g/mL.
-
Measurement Conditions:
-
Use a sodium D-line light source (λ = 589 nm).
-
Maintain a constant temperature, typically 20°C or 25°C, as optical rotation is temperature-dependent.
-
Use a standard 1.0 decimeter (dm) path length cell (l).
-
-
Zeroing: Zero the instrument using the pure solvent that was used to prepare the sample solution.
-
Data Acquisition: Measure the observed rotation (α) of the sample solution.
-
Calculation: Calculate the specific rotation using the formula: [α]Tλ = α / (l × c)
Caption: Workflow for Specific Rotation Measurement.
Solubility
The solubility profile is critical for selecting appropriate solvents for synthesis, purification, and formulation. As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents.
-
Water: The compound is reported to be soluble in water.[2] This is expected due to the ionic nature of the hydrochloride salt and the presence of polar functional groups (ester and ammonium) that can hydrogen bond with water.
-
Methanol/Ethanol: Good solubility is expected. These polar protic solvents can solvate both the ionic salt and the organic portions of the molecule.
-
Aprotic Solvents (e.g., DMSO, DMF): Solubility is likely, as these are highly polar solvents capable of dissolving many organic salts.
-
Non-polar Solvents (e.g., Hexane, Toluene): The compound is expected to be poorly soluble or insoluble in non-polar solvents due to its high polarity and ionic character.
Causality in Solvent Selection: For synthetic applications, a solvent that fully dissolves the starting material at the reaction temperature is chosen. For purification by recrystallization, a solvent system is selected where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For biological assays, initial stock solutions are often prepared in DMSO, which is then diluted into an aqueous buffer; therefore, confirming high solubility in DMSO is a prerequisite.
Spectroscopic Profile
Spectroscopic data provides an unambiguous confirmation of the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.
| Frequency Range (cm⁻¹) | Vibration | Expected Appearance | Significance |
| ~3100-3000 | Aromatic C-H Stretch | Medium to weak, sharp peaks | Confirms the presence of the phenyl ring.[6] |
| ~3000-2800 | Aliphatic C-H Stretch | Medium, sharp peaks | Corresponds to the ethyl group C-H bonds.[7] |
| ~3200-2800 | N-H Stretch (Ammonium Salt) | Strong, very broad band | A key feature confirming the primary amine hydrochloride (-NH₃⁺). This broad envelope often overlaps the C-H stretches.[8] |
| ~1750-1735 | C=O Stretch (Ester) | Strong, sharp peak | Definitive peak for the ester carbonyl group. The position indicates a saturated aliphatic ester.[6][9][10] |
| ~1625-1560 | N-H Bend (Asymmetric) | Medium to weak peak | Part of the signature for a primary amine salt.[8] |
| ~1550-1500 | N-H Bend (Symmetric) | Medium to weak peak | The second N-H bending peak confirming the -NH₃⁺ group.[8] |
| ~1300-1150 | C-O Stretch (Ester) | Strong, sharp peak | Corresponds to the C-O single bond stretch of the ester.[9][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| Proton(s) | Approx. δ (ppm) | Splitting Pattern | Integration |
| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | 3H |
| -CH₂- (ethyl) | ~4.2 - 4.4 | Quartet (q) | 2H |
| α-CH | ~5.0 - 5.2 | Singlet (s) | 1H |
| Aromatic C-H | ~7.3 - 7.6 | Multiplet (m) | 5H |
| -NH₃⁺ | ~8.5 - 9.5 | Broad singlet (br s) | 3H |
Rationale for Shifts:
-
Ethyl Group: The -CH₂- protons are deshielded by the adjacent electronegative oxygen atom, shifting them downfield relative to the -CH₃ protons.[7][11]
-
Alpha-Proton (α-CH): This proton is significantly deshielded by both the adjacent phenyl ring and the ester carbonyl group.
-
Ammonium Protons (-NH₃⁺): These protons are acidic and often exchange with trace water in the solvent, leading to a broad signal. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature.
| Carbon(s) | Approx. δ (ppm) | Significance |
| -C H₃ (ethyl) | ~14 | Typical upfield sp³ carbon.[12] |
| α-C H | ~55 - 60 | sp³ carbon deshielded by the attached nitrogen and phenyl group. |
| -C H₂- (ethyl) | ~62 - 65 | sp³ carbon significantly deshielded by the attached oxygen atom.[12] |
| Aromatic C -H | ~128 - 130 | Standard range for protonated aromatic carbons.[13][14] |
| Aromatic Quaternary C | ~135 - 140 | The aromatic carbon to which the chiral center is attached. |
| C =O (ester) | ~168 - 172 | Characteristic downfield shift for an ester carbonyl carbon.[12][13] |
Storage and Handling
-
Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[2] It is a salt and may be hygroscopic.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as causing serious eye damage.[1]
Conclusion
The physical properties of (S)-Ethyl 2-amino-2-phenylacetate hydrochloride are well-defined and serve as essential benchmarks for its identification, purity assessment, and effective use in research and development. A sharp melting point near 202-204 °C, a definitive levorotatory optical rotation, and a characteristic spectroscopic profile are the key identifiers for this important chiral building block. Adherence to standardized analytical protocols is crucial for obtaining reliable and reproducible data, ensuring the integrity of all subsequent scientific endeavors.
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